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Compound of Interest
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Cat. No.: B591233

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR 1824 is a novel synthetic compound identified as a potent and selective non-agonist ligand
for the Peroxisome Proliferator-Activated Receptor gamma (PPARY). Unlike classical
thiazolidinedione (TZD) agonists, SR 1824 does not activate PPARy-mediated gene
transcription. Instead, its primary mechanism of action involves the inhibition of Cyclin-
Dependent Kinase 5 (Cdk5)-mediated phosphorylation of PPARYy at serine 273. This targeted
activity has positioned SR 1824 and its analogs as potential therapeutic agents for type 2
diabetes and other metabolic disorders, potentially avoiding the adverse side effects associated
with full PPARy agonism. This guide provides a comprehensive overview of the technical
details of SR 1824, including its biochemical properties, mechanism of action, and the
experimental protocols used for its characterization.

Core Compound Properties

SR 1824 is a biphenyl carboxylic acid derivative with a complex indole moiety.
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Property Value Reference

(8)-4-((5-((1-(4-

bromophenyl)ethyl)carbamoyl)-
IUPAC Name 2,3-dimethyl-1H-indol-1- [1]

yl)methyl)-[1,1'-biphenyl]-2-

carboxylic acid

CAS Number 1338259-06-5 [1]
Molecular Formula C33H20BrN20s [1]
Molecular Weight 581.5 g/mol [1]
Binding Affinity (Ki) 10 nM for PPARY [1]

Mechanism of Action: A Novel Approach to PPARYy
Modulation

SR 1824 represents a distinct class of PPARYy ligands that decouple the receptor's anti-diabetic
effects from its classical transcriptional agonism. The central mechanism revolves around the
inhibition of Cdk5-mediated phosphorylation of PPARY.

In obese states, increased activity of Cdk5 leads to the phosphorylation of PPARYy at serine
273. This phosphorylation event is associated with the dysregulation of key metabolic genes,
contributing to insulin resistance.[2] Classical PPARy agonists, like rosiglitazone, exert their
therapeutic effects in part by blocking this phosphorylation.

SR 1824 binds to PPARYy with high affinity but does not induce the conformational changes
necessary for the recruitment of coactivators and subsequent gene transcription.[3][4]
However, this binding conformation effectively prevents Cdk5 from accessing and
phosphorylating serine 273.[3][4] By specifically targeting this phosphorylation event, SR 1824
is proposed to ameliorate insulin resistance without inducing the adipogenesis and fluid
retention associated with full PPARy agonists.[4]

Signaling Pathway Diagram
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Caption: Mechanism of SR 1824 action.

Quantitative In Vitro Activity

While the seminal work by Choi et al. (2011) extensively characterizes SR 1824, it is important
to note that specific ICso or ECso values for SR 1824 in functional assays are not explicitly
reported in the main text or supplementary information of the publication. The activity is
described qualitatively as potent inhibition of phosphorylation and lack of transcriptional
agonism.[4] For its closely related analog, SR1664, the half-maximal effects for blocking Cdk5-
mediated phosphorylation were reported to be between 20 and 200 nM.[4]

SR1664 (Analog)

Assay SR 1824 Result Reference
Result

PPARYy Transcriptional Little to no classical Essentially no )

Activity agonism agonism

In Vitro Cdk5

Phosphorylation of
PPARy

Potent blockade of

phosphorylation

Half-maximal effect:

20-200 nM

[4]

TNF-0-Induced
PPARY
Phosphorylation

Effective blockade in

cells

Not Reported

[4]
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Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize SR
1824, based on the descriptions provided in Choi et al., 2011.[4]

PPARYy Transcriptional Activity Assay

e Cell Line: COS-1 cells.

e Reagents:

[¢]

Expression vectors for Gal4-PPARy LBD (ligand-binding domain) fusion protein.
o UAS-luciferase reporter vector.
o [3-galactosidase expression vector (for transfection control).
o Lipofectamine 2000 (or similar transfection reagent).
o DMEM with 10% charcoal-stripped fetal bovine serum.
o SR 1824, Rosiglitazone (positive control), and vehicle (DMSO).
o Luciferase assay reagent.
o [-galactosidase assay reagent.
e Protocol:
o Seed COS-1 cells in 24-well plates at a density of 5 x 104 cells per well.

o After 24 hours, transfect cells with the Gal4-PPARy LBD, UAS-luciferase, and [3-
galactosidase expression vectors using Lipofectamine 2000 according to the
manufacturer's protocol.

o After 6 hours of transfection, replace the medium with DMEM containing 10% charcoal-
stripped serum.

o Add SR 1824, rosiglitazone, or vehicle at various concentrations to the cells.
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Incubate for 24 hours.

[e]

o

Lyse the cells and measure luciferase and [3-galactosidase activities.

[¢]

Normalize luciferase activity to 3-galactosidase activity to control for transfection efficiency.

[¢]

Express results as fold activation relative to the vehicle control.

In Vitro Cdk5 Kinase Assay

e Reagents:
o Recombinant active Cdk5/p25 complex.
o Recombinant GST-PPARYy protein.
o Recombinant Rb protein (control substrate).
o [y-32P]ATP.

o Kinase buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM B-glycerophosphate, 25 mM MgClz, 5
mM EGTA, 2 mM EDTA, 0.25 mM DTT).

o SR 1824, Rosiglitazone, and vehicle (DMSO).

o SDS-PAGE gels and autoradiography equipment.
» Protocol:

o Set up kinase reactions in a total volume of 25 pL.

o To each reaction, add kinase buffer, 1 pg of GST-PPARYy or Rb protein, and the indicated
concentrations of SR 1824, rosiglitazone, or vehicle.

o Initiate the reaction by adding 10 uM ATP containing 10 uCi of [y-32P]ATP.
o Incubate the reactions at 30°C for 30 minutes.

o Stop the reactions by adding SDS-PAGE loading buffer.
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o Separate the proteins by SDS-PAGE.
o Visualize the phosphorylated proteins by autoradiography.

o Quantify band intensities using densitometry.

TNF-a-Induced PPARy Phosphorylation in MEFs

e Cell Line: Mouse embryonic fibroblasts (MEFs) derived from PPARy knockout mice, stably
expressing wild-type PPARYy.

e Reagents:
o DMEM with 10% fetal bovine serum.
o Adipogenic differentiation cocktail (e.g., dexamethasone, insulin, IBMX).
o Recombinant mouse TNF-a.
o SR 1824, Rosiglitazone, and vehicle (DMSO).
o Lysis buffer with protease and phosphatase inhibitors.
o Antibodies: anti-phospho-PPARYy (Ser273) and anti-total PPARYy.
o Western blotting reagents and equipment.
» Protocol:

o Differentiate the PPARy-expressing MEFs into adipocytes by treating with the adipogenic
cocktail for 8 days.

o On day 8, treat the differentiated adipocytes with SR 1824, rosiglitazone, or vehicle for 24
hours.

o Induce PPARYy phosphorylation by treating the cells with 1 nM TNF-a for 30 minutes.

o Lyse the cells and collect the protein extracts.
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o Determine protein concentration using a BCA assay.

o Perform Western blot analysis using antibodies against phospho-PPARYy (Ser273) and
total PPARYy.

o Normalize the phospho-PPARYy signal to the total PPARY signal.

Experimental Workflow Diagram

In Vitro Characterization of SR 1824
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Caption: Generalized workflow for in vitro assays.

Synthesis
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A detailed, step-by-step synthesis protocol for SR 1824 is not readily available in the primary
scientific literature. However, based on its chemical structure, a plausible synthetic route would
involve a multi-step process likely culminating in a Suzuki coupling to form the biphenyl core,
followed by an amidation reaction to attach the chiral amine side chain to the indole-5-
carboxylic acid moiety. The synthesis of related biphenyl carboxylic acid indole derivatives
often involves the following key transformations:

» Formation of the Biphenyl Core: Suzuki-Miyaura cross-coupling between a boronic acid
derivative and an aryl halide.

 Indole Synthesis/Functionalization: Fischer indole synthesis or other methods to construct
the indole ring system, followed by functionalization at the desired positions.

e Amide Bond Formation: Coupling of the indole-5-carboxylic acid with the chiral (S)-1-(4-
bromophenyl)ethanamine.

In Vivo and Clinical Data

To date, there is no published in vivo data for SR 1824. Studies on its close analog, SR1664,
have demonstrated anti-diabetic effects in mouse models of insulin resistance without the
weight gain and fluid retention observed with full PPARy agonists.[4] There are currently no
clinical trials involving SR 1824.

Conclusion

SR 1824 is a valuable research tool for dissecting the distinct signaling pathways regulated by
PPARYy. Its unigue mechanism of action, characterized by potent inhibition of Cdk5-mediated
phosphorylation without classical agonism, offers a promising therapeutic strategy for metabolic
diseases. Further research, including in vivo efficacy and safety studies, is warranted to fully
elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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